1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene
Overview
Description
1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H2BrCl3F2O and a molecular weight of 326.35 g/mol . This compound is characterized by the presence of bromine, fluorine, and trichloromethoxy groups attached to a benzene ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene typically involves multiple steps, starting with the appropriate substituted benzene derivatives. Common synthetic routes include halogenation and fluorination reactions under controlled conditions. Industrial production methods often involve the use of catalysts and specific reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents, and bases.
Scientific Research Applications
1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene finds applications in various fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The compound’s effects are mediated through its ability to form stable intermediates and products during chemical reactions .
Comparison with Similar Compounds
1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene can be compared with other similar compounds, such as:
1,4-Dibromo-2,5-difluorobenzene: Similar in structure but lacks the trichloromethoxy group.
1-Bromo-4,5-difluoro-2-methylbenzene: Contains a methyl group instead of the trichloromethoxy group.
1-Bromo-4-[chloro(difluoro)methoxy]benzene: Contains a chloro(difluoro)methoxy group instead of the trichloromethoxy group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a distinct and valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-bromo-4,5-difluoro-2-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl3F2O/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHDBWLOAKBECE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)OC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl3F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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